molecular formula C15H21N3S B15213722 5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 111686-33-0

5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B15213722
CAS No.: 111686-33-0
M. Wt: 275.4 g/mol
InChI Key: QOTMDLWAJQSNDL-UHFFFAOYSA-N
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Description

5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 1,3,4-thiadiazoles, a nitrogen-sulfur containing heterocyclic system known for its role as a bioisostere of pyrimidine and pyridazine rings. This substitution can enhance a compound's lipophilicity, improving cell permeability and oral absorption, which are critical properties for drug candidates . The 2-amino-1,3,4-thiadiazole scaffold, which forms the core of this molecule, is a recognized pharmacophore with a broad spectrum of documented biological activities . Researchers are particularly interested in derivatives like this compound for developing new antimicrobial agents to address growing bacterial resistance to existing antibiotics . The heptyl chain may contribute to interactions with lipid bacterial cell membranes, while the N-phenyl group can be modified to fine-tune electronic and steric properties. Beyond antimicrobial applications, this scaffold shows promise in other therapeutic areas. Similar compounds have demonstrated antitumor properties , and the 1,3,4-thiadiazole ring is a key structural component in known carbonic anhydrase inhibitors like acetazolamide, suggesting potential for related enzyme inhibition studies . The molecule's capacity to engage in hydrogen bonding via its amine group, along with the potential for π-π stacking interactions facilitated by its aromatic systems, underpins its ability to interact with various biological targets . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

111686-33-0

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

5-heptyl-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H21N3S/c1-2-3-4-5-9-12-14-17-18-15(19-14)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H,16,18)

InChI Key

QOTMDLWAJQSNDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NN=C(S1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

Starting Materials :

  • Heptanoic acid (CH₃(CH₂)₅COOH): Provides the C₅ alkyl chain at position 5 of the thiadiazole.
  • N-Phenylthiosemicarbazide (C₆H₅NHNHCSNH₂): Introduces the N-phenylamino group at position 2.
  • Acid Medium : A mixture of 15–35% sulfuric acid and 65–85% polyphosphoric acid (by weight).

Procedure :

  • Acid Mixture Preparation : Combine 18 g sulfuric acid (25% by weight) and 54 g polyphosphoric acid (75% by weight) in a reaction flask. Cool to 10–15°C.
  • Thiosemicarbazide Addition : Gradually add 33.45 g (0.2 mol) N-phenylthiosemicarbazide to the acid mixture under vigorous stirring.
  • Aliphatic Acid Addition : Introduce 26.04 g (0.2 mol) heptanoic acid while maintaining the temperature below 20°C to prevent premature cyclization.
  • Cyclodehydration : Allow the reaction to warm exothermically to 100–105°C and maintain for 3 hours.
  • Workup :
    • Quench the reaction with 50 mL water and 50 mL toluene.
    • Neutralize to pH 6.8–7.3 using 28% ammonium hydroxide.
    • Separate the organic layer and dry via azeotropic distillation.
    • Isolate the product by vacuum evaporation.

Yield : Based on analogous syntheses (e.g., 5-ethyl derivatives), the expected yield ranges from 85–93% .

Critical Parameters Affecting Synthesis

Acid Medium Composition

The sulfuric acid-polyphosphoric acid system enhances both acylation and cyclization efficiency. Polyphosphoric acid acts as a dehydrating agent, while sulfuric acid protonates intermediates, facilitating ring closure.

Temperature Control

  • Low Temperature (10–20°C) : Ensures controlled acylation without side reactions.
  • High Temperature (100–105°C) : Drives cyclodehydration to completion.

Solubility Considerations

The heptyl chain may reduce solubility in the acid medium, necessitating prolonged stirring or incremental reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles, which can exhibit different pharmacological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. The compound may also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Binding Energies of Selected Derivatives

Compound Target (PDB ID) Binding Energy (kcal/mol) Reference
5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine N/A Not reported
5-(4-Chloroquinolin-2-yl) derivative 6LU7 (COVID-19) -8.0
N-Phenyl-5-[pyridin-3-yl] derivative FabH -9.2 (AutoDock4)

Table 2: Anticancer Activity of Key Derivatives

Compound Cell Line (GI50, µM) Reference
This compound Not tested
5-(3-HO-4-MeOC6H3) hybrid () MCF-7: 32.7
5-(1H-Indol-5-yl) derivative () PIM2 IC50: 0.6 nM

Biological Activity

5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the heptyl and phenyl groups enhances its lipophilicity, which is crucial for its interaction with biological membranes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
HCT116 (Colon)3.29Growth inhibition
H460 (Lung)10.0Growth inhibition
MCF-7 (Breast)12.57Growth inhibition

These findings suggest that the compound may serve as a lead for developing new anticancer agents due to its selective cytotoxicity towards cancer cells while sparing normal cells .

The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction in cancer cells. Studies have shown that treatment with this compound leads to increased levels of caspases (specifically caspase-3 and caspase-8), which are critical mediators in the apoptotic pathway .

Case Studies

A notable case study involved the evaluation of several thiadiazole derivatives, including this compound. The study reported that compounds with similar structures exhibited varying degrees of cytotoxicity against human cancer cell lines, indicating a structure–activity relationship where modifications in substituents can significantly alter biological activity .

Comparative Analysis with Related Compounds

A comparative analysis was conducted among several thiadiazole derivatives to highlight the unique properties of this compound:

Compound Name Structure Features Unique Properties
5-Methyl-N-phenyl-1,3,4-thiadiazol-2-amineMethyl group instead of heptylExhibits different solubility and possibly altered biological activity.
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amineContains a nitro groupKnown for enhanced antibacterial activity.
5-(Pyridin-4-yl)-N-substitutedPyridine ring substitutionDisplays significant anticancer properties.

This table illustrates how variations in chemical structure can lead to diverse biological activities within the thiadiazole family .

Q & A

Q. Advanced Research Focus

  • Molecular docking : Screens against targets like EGFR or topoisomerase II, identifying key interactions (e.g., thiadiazole sulfur with catalytic lysine residues) .
  • QSAR models : Alkyl chain length (heptyl group) correlates with lipophilicity (logP ~4.2), enhancing membrane permeability but potentially reducing solubility.
  • Substituent effects : Electron-withdrawing groups on the phenyl ring (e.g., -F, -CF₃) increase electrophilicity, improving enzyme inhibition .

What spectroscopic techniques are most reliable for characterizing thiadiazole derivatives, and how are overlapping signals deconvoluted?

Q. Methodological Focus

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 5.5–6.0 ppm) are diagnostic. Overlapping alkyl signals (heptyl chain, δ 1.2–2.5 ppm) require high-field instruments (≥400 MHz) or 2D COSY .
  • IR spectroscopy : Thiadiazole C=N stretches (~1600 cm⁻¹) and N–H bends (~3300 cm⁻¹) confirm core structure .
  • Mass spectrometry : ESI-MS ([M+H]⁺) provides molecular weight validation (theoretical m/z: 319.46) .

How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s solubility and crystallinity?

Q. Advanced Research Focus

  • Hydrogen bonding : N–H···N interactions reduce solubility in apolar solvents but enhance crystallinity, favoring SC-XRD analysis .
  • π-Stacking : The phenyl ring’s stacking distance (~3.8 Å) contributes to low aqueous solubility (logS ≈ -4.5). Co-crystallization with cyclodextrins or PEG-based excipients improves bioavailability .

What strategies validate the reproducibility of synthetic protocols across different laboratories?

Q. Methodological Focus

  • Standardized reagent purity : ≥95% N-phenylthiosemicarbazide and anhydrous POCl₃.
  • Detailed kinetic profiling : Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) at 30-minute intervals .
  • Interlab comparisons : Collaborative studies using shared reference spectra (NMR, IR) to confirm structural consistency .

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